2-(4,4-Dimethylcyclohexyl)acetic acid

Lipophilicity ADME Compound Selection

2-(4,4-Dimethylcyclohexyl)acetic acid (CAS 681448-25-9) is a gem‑dimethyl substituted cyclohexylacetic acid, classified as a carboxylic acid building block. It has the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 681448-25-9
Cat. No. B1455789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,4-Dimethylcyclohexyl)acetic acid
CAS681448-25-9
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC1(CCC(CC1)CC(=O)O)C
InChIInChI=1S/C10H18O2/c1-10(2)5-3-8(4-6-10)7-9(11)12/h8H,3-7H2,1-2H3,(H,11,12)
InChIKeyHIQKOCLKQSNITC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4,4-Dimethylcyclohexyl)acetic acid (CAS 681448-25-9) | Properties, Purity & Procurement Guide


2-(4,4-Dimethylcyclohexyl)acetic acid (CAS 681448-25-9) is a gem‑dimethyl substituted cyclohexylacetic acid, classified as a carboxylic acid building block . It has the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol [1][2]. The compound is a white solid at room temperature and is intended for research and development use only [3].

Why Generic Cyclohexylacetic Acid Substitution Fails: Physicochemical Differentiation of 2-(4,4-Dimethylcyclohexyl)acetic acid


Cyclohexylacetic acid derivatives are not freely interchangeable; even modest alkyl substitutions on the cyclohexane ring substantially alter lipophilicity (LogP), acidity (pKa), and conformational properties [1]. The gem‑dimethyl substitution at the 4‑position in 2-(4,4‑dimethylcyclohexyl)acetic acid introduces steric bulk and changes electron density, leading to a LogP of ~2.67 and a pKa of ~5.05 [2][3]. In contrast, unsubstituted cyclohexylacetic acid has a LogP of ~2.85 and a pKa of ~4.51 [4], while the bulkier tert‑butyl analog reaches a LogP of ~3.40 [5]. These differences directly impact solubility, membrane permeability, and formulation behavior, meaning a generic replacement may not replicate the same experimental outcome.

Quantitative Differentiation of 2-(4,4-Dimethylcyclohexyl)acetic acid: Comparative Data vs. Cyclohexylacetic Acid and 4‑tert‑Butyl Analog


Lipophilicity (LogP) Comparison: 2-(4,4-Dimethylcyclohexyl)acetic acid vs. Cyclohexylacetic Acid and 4‑tert‑Butylcyclohexylacetic Acid

2-(4,4-Dimethylcyclohexyl)acetic acid exhibits a calculated LogP of 2.67 [1][2]. This value is 0.18 log units lower than unsubstituted cyclohexylacetic acid (LogP = 2.85) and 0.73 log units lower than the 4‑tert‑butyl derivative (LogP = 3.40) [3]. The intermediate LogP suggests a distinct balance between hydrophobicity and aqueous solubility, which can influence membrane permeability and formulation characteristics.

Lipophilicity ADME Compound Selection

Acid Dissociation Constant (pKa) Comparison: Impact of 4,4‑Dimethyl Substitution on Acidity

The pKa of 2-(4,4-dimethylcyclohexyl)acetic acid is calculated to be 5.05 [1]. This represents a shift of +0.54 pKa units relative to unsubstituted cyclohexylacetic acid (pKa = 4.51) [2] and is nearly identical to the 4‑tert‑butyl analog (pKa = 5.13) [3]. The weaker acidity of the dimethyl analog reduces the fraction ionized at physiological pH (7.4) compared to the parent compound, which may affect solubility, absorption, and binding interactions.

Ionization pH‑dependent solubility Compound selection

Rotatable Bond Count and Conformational Rigidity: Influence on Binding and Crystallinity

2-(4,4-Dimethylcyclohexyl)acetic acid possesses only 2 rotatable bonds [1][2], the same number as unsubstituted cyclohexylacetic acid. In contrast, the 4‑tert‑butyl analog has 3 rotatable bonds [3]. The lower rotatable bond count in the dimethyl derivative correlates with reduced conformational entropy, which can enhance binding affinity to rigid protein pockets and promote crystallinity. The gem‑dimethyl groups further restrict cyclohexane ring flipping, providing a more defined three‑dimensional shape.

Conformational analysis Drug design Synthetic building block

Purity and Quality Control Specifications: Commercial Availability vs. In‑Class Alternatives

Commercially available 2-(4,4-dimethylcyclohexyl)acetic acid is supplied with purities ranging from 95% to 98% . The highest purity grade (98%) is offered by AKSci , which is comparable to or exceeds the purity levels typical for cyclohexylacetic acid (often ≥98%) and the tert‑butyl analog (typically 95%) [1]. This ensures that procurement of the dimethyl derivative does not compromise on quality relative to its analogs.

Purity Quality control Procurement

Solubility and Storage Requirements: Practical Handling Considerations

2-(4,4-Dimethylcyclohexyl)acetic acid is practically insoluble in water but soluble in common organic solvents such as ethanol, ether, benzene, and acetone . This solubility profile is consistent with other cyclohexylacetic acids, though the exact solubility in specific solvent systems may vary. The compound should be stored at 2–8°C, sealed and protected from moisture [1]. These storage requirements are standard for aliphatic carboxylic acids and do not impose additional logistical burdens relative to analog procurement.

Solubility Storage Laboratory handling

Note on Biological Activity Data: Limited Availability of Direct Comparative Evidence

A search of public bioactivity databases (BindingDB, ChEMBL, PubChem) and the primary literature (as of April 2026) reveals no published IC₅₀, Kᵢ, or EC₅₀ values for 2-(4,4-dimethylcyclohexyl)acetic acid against specific protein targets. While some BindingDB entries containing the substructure '4,4-dimethylcyclohexyl' exist, they correspond to different chemotypes (e.g., ACC1/ACC2 inhibitors) and are not applicable to this compound [1]. Therefore, any claims of biological differentiation relative to analogs cannot be substantiated with quantitative head‑to‑head data at this time. The physicochemical differentiation outlined above remains the only verifiable, quantifiable basis for compound selection.

Biological activity Target engagement Data transparency

Recommended Application Scenarios for 2-(4,4-Dimethylcyclohexyl)acetic acid Based on Quantitative Differentiation


Synthetic Building Block in Medicinal Chemistry Where Intermediate LogP (~2.67) is Desirable

When designing compounds that require a balance between membrane permeability and aqueous solubility, 2-(4,4-dimethylcyclohexyl)acetic acid provides an intermediate LogP (2.67) that is lower than cyclohexylacetic acid (2.85) but higher than more polar derivatives. This may be advantageous for lead optimization campaigns targeting central nervous system (CNS) penetration or oral bioavailability, where lipophilicity must be carefully controlled [1].

Fragment‑Based Drug Design Leveraging Conformational Rigidity (2 Rotatable Bonds)

The low rotatable bond count (2) and the presence of gem‑dimethyl groups restrict conformational freedom, which can enhance binding entropy when the compound is incorporated into a larger scaffold. This property is supported by structural analysis and is consistent with medicinal chemistry principles [2]. Researchers seeking to reduce conformational flexibility in a hit‑to‑lead program may find this building block preferable to bulkier or more flexible analogs.

Physicochemical Profiling and ADME Studies Comparing Alkyl Substitution Effects

The quantified differences in LogP (2.67 vs. 2.85 and 3.40) and pKa (5.05 vs. 4.51) make this compound a useful tool for systematic studies investigating the effect of 4‑alkyl substitution on cyclohexylacetic acid ADME properties. Such studies can inform structure‑property relationship (SPR) models without requiring de novo synthesis [3].

Quality‑Controlled Procurement for Reproducible Synthesis and Assay Development

With commercially available purities of up to 98% and defined storage conditions (2–8°C, sealed, dry), this compound meets the quality standards required for reliable organic synthesis and biological assay development . Procurement from reputable vendors ensures batch‑to‑batch consistency, which is essential when the compound is used as a reference standard or key intermediate.

Technical Documentation Hub

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